(2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid
Overview
Description
(2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C7H7BClFO3 and a molecular weight of 204.39 g/mol . This compound is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. It is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, fluorine, and methoxy groups.
Mechanism of Action
Target of Action
The primary target of (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction, leading to the formation of new carbon-carbon bonds .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s boronic acid group plays a crucial role in this reaction, contributing to the formation of new carbon-carbon bonds .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This leads to the synthesis of new organic compounds, which can have various applications in chemical and pharmaceutical industries .
Biochemical Analysis
Biochemical Properties
(2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used in organic synthesis to form carbon-carbon bonds, which are essential for constructing complex organic molecules. The boronic acid group in this compound interacts with palladium catalysts to facilitate the transmetalation step of the Suzuki-Miyaura reaction .
In addition to its role in organic synthesis, this compound can interact with various enzymes and proteins. For instance, boronic acids are known to inhibit serine proteases by forming reversible covalent bonds with the active site serine residue. This interaction can modulate the activity of these enzymes, making this compound a potential candidate for enzyme inhibition studies .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, boronic acids have been shown to inhibit the proteasome, a protein complex responsible for degrading unneeded or damaged proteins. Inhibition of the proteasome by this compound can lead to the accumulation of proteins within the cell, affecting various cellular functions .
Furthermore, this compound may impact cell signaling pathways by modulating the activity of kinases and phosphatases. These enzymes play crucial roles in transmitting signals within the cell, and their inhibition can alter cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with active site residues of enzymes, such as serine in serine proteases. This interaction inhibits the enzyme’s activity by blocking the active site and preventing substrate binding .
Additionally, this compound can bind to the catalytic sites of kinases and phosphatases, modulating their activity. This binding can lead to changes in phosphorylation states of proteins, thereby affecting downstream signaling pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable under inert atmosphere and low temperatures (2-8°C), but it may degrade over time when exposed to air or higher temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings where it can continuously inhibit enzyme activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, such as cellular stress and apoptosis . Threshold effects have been observed, where a certain concentration is required to achieve the desired biochemical effect without inducing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its role as an enzyme inhibitor. This compound can interact with enzymes such as serine proteases and kinases, affecting their activity and, consequently, the metabolic flux within the cell . Additionally, this compound may influence the levels of metabolites by modulating enzyme activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . For example, boronic acids can be transported into cells via amino acid transporters, allowing them to reach their target enzymes and exert their effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the cytoplasm or nucleus, where it can interact with its target enzymes . The activity and function of this compound are dependent on its localization, as it needs to be in proximity to its target enzymes to exert its inhibitory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-chloro-4-fluoro-3-methoxyphenyl halides using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, often using a base such as potassium acetate, and a palladium catalyst like Pd(dppf)Cl2 .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds . This compound can also participate in other types of reactions, including oxidation and substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids.
Substitution Reactions: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions are typically biaryl compounds in the case of Suzuki-Miyaura coupling, or substituted phenyl derivatives in the case of substitution reactions .
Scientific Research Applications
(2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic acid: Similar structure but lacks chlorine and fluorine substituents.
3-Methoxyphenylboronic acid: Similar structure but lacks chlorine and fluorine substituents.
4-Chloro-2-fluoro-3-methoxyphenylboronic acid: Very similar structure with slight positional differences in substituents.
Uniqueness
(2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid is unique due to the specific arrangement of chlorine, fluorine, and methoxy groups on the phenyl ring. This unique substitution pattern can influence its reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
(2-chloro-4-fluoro-3-methoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO3/c1-13-7-5(10)3-2-4(6(7)9)8(11)12/h2-3,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCNIMMFMDOIAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)OC)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50739070 | |
Record name | (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50739070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943831-11-6 | |
Record name | (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50739070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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